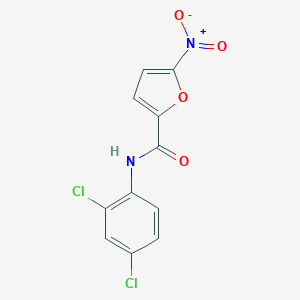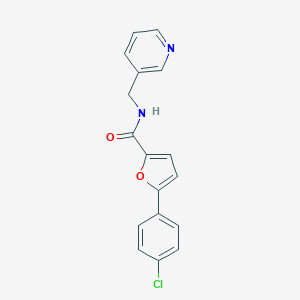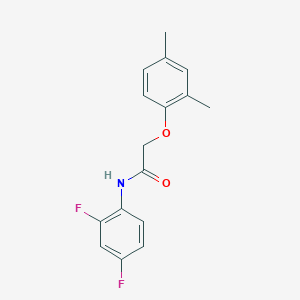
N-(2,4-dichlorophenyl)-5-nitro-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-5-nitro-2-furamide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used in scientific research. It was first synthesized in the 1950s and has since been used for various purposes, including as an antibacterial and antiprotozoal agent. In
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-5-nitro-2-furamide involves the inhibition of bacterial and protozoal enzymes that are involved in the production of energy. Specifically, it inhibits the activity of enzymes such as nitroreductase and flavoproteins, which are essential for the survival of these microorganisms.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-5-nitro-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in bacterial cells, which can lead to oxidative damage and cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dichlorophenyl)-5-nitro-2-furamide in lab experiments is its broad-spectrum activity against bacteria and protozoa. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(2,4-dichlorophenyl)-5-nitro-2-furamide in scientific research. One area of interest is its potential use as an anticancer agent. It has been shown to have cytotoxic activity against certain cancer cell lines, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential use as an antiviral agent. Preliminary studies have shown that it may be effective against certain viruses, including hepatitis B and C viruses. Further research is needed to explore its potential in this area. Finally, there is a need for further studies to explore the mechanisms of action of N-(2,4-dichlorophenyl)-5-nitro-2-furamide, as this may lead to the development of new antibacterial and antiprotozoal agents.
Conclusion
N-(2,4-dichlorophenyl)-5-nitro-2-furamide is a synthetic nitrofuran derivative that has been widely used in scientific research as an antibacterial and antiprotozoal agent. It has a broad-spectrum activity against bacteria and protozoa and has been shown to have cytotoxic activity against certain cancer cell lines. Although it has some limitations, it remains an important tool in scientific research and its potential for future use in various fields warrants further investigation.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-5-nitro-2-furamide can be synthesized by the reaction of 2,4-dichloronitrobenzene with furfural in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization to obtain pure N-(2,4-dichlorophenyl)-5-nitro-2-furamide.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-5-nitro-2-furamide has been extensively used in scientific research as an antibacterial and antiprotozoal agent. It has been shown to be effective against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Salmonella typhi. It has also been used to treat parasitic infections such as giardiasis and trichomoniasis.
Propiedades
Fórmula molecular |
C11H6Cl2N2O4 |
|---|---|
Peso molecular |
301.08 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-6-1-2-8(7(13)5-6)14-11(16)9-3-4-10(19-9)15(17)18/h1-5H,(H,14,16) |
Clave InChI |
SAKLSJGSRHLKKG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251842.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)
